2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3,4-dimethoxybenzoate
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Description
The compound “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3,4-dimethoxybenzoate” is a chemical compound with the molecular formula C19H18F3NO5 . It is a complex organic compound that contains several functional groups, including a trifluoromethyl group, a benzyl group, an amino group, and a dimethoxybenzoate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group, benzyl group, amino group, and dimethoxybenzoate group each contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups in the molecule suggests that it could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Fluorescent Properties
- 2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, synthesized from 2-oxo derivatives, show potential for linking to biomolecules and biopolymers due to their fluorescent properties. These molecules exhibit pH-independent fluorescence and large Stokes shifts, suitable for bioimaging applications (Stadlbauer et al., 2009).
Complexing Ability with Metals
- Compounds derived from the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid, including variations of the 2-oxo structure, can act as O,N,O-tridentate ligands. These ligands are capable of forming complexes with metals like nickel and copper, indicating potential applications in coordination chemistry (Kudyakova et al., 2009).
Potential in Medical Imaging
- Certain benzoxazole derivatives, related to the 2-oxo compound, have been evaluated as potential probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). These compounds demonstrated high affinity for β-amyloid aggregates and significant uptake in brain tissue (Cui et al., 2012).
Synthesis of Heterocyclic Compounds
- The 2-oxo structure has been instrumental in synthesizing various heterocyclic compounds. These compounds are significant due to their potential applications in pharmaceuticals and materials science (Gabriele et al., 2006).
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO5/c1-26-15-8-7-12(9-16(15)27-2)18(25)28-11-17(24)23-10-13-5-3-4-6-14(13)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVFZYJMDVKMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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